
13,14-Dihydro-15-keto-PGE2
Descripción general
Descripción
13,14-Dihydro-15-keto-Prostaglandin E2 is a metabolite of Prostaglandin E2, primarily found in plasma. It is formed from Prostaglandin E2 via a 15-keto Prostaglandin E2 intermediate by the action of 15-oxo-Prostaglandin Δ13 reductase . Unlike Prostaglandin E2, 13,14-Dihydro-15-keto-Prostaglandin E2 does not bind effectively to the Prostaglandin E2 receptors EP2 and EP4 .
Métodos De Preparación
13,14-Dihydro-15-keto-Prostaglandin E2 is synthesized from Prostaglandin E2 through a series of enzymatic reactions. The primary enzyme involved is 15-oxo-Prostaglandin Δ13 reductase, which converts 15-keto Prostaglandin E2 to 13,14-Dihydro-15-keto-Prostaglandin E2 . Industrial production methods typically involve the extraction and purification of Prostaglandin E2 from biological sources, followed by enzymatic conversion to the desired compound .
Análisis De Reacciones Químicas
13,14-Dihydro-15-keto-Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include further oxidized or reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
Role in Pregnancy
Research indicates that levels of 13,14-dihydro-15-keto-PGE2 increase significantly during the third trimester of pregnancy and peak during labor. This elevation suggests a role in modulating uterine contractions and facilitating labor processes. It has been observed that the presence of this metabolite may help regulate the availability of PGE2 during critical stages of fetal development and labor .
Cancer Research
Studies have shown that levels of this compound are decreased in tumor tissues compared to adjacent non-cancerous tissues in patients with non-small cell lung cancer (NSCLC). This finding suggests a potential role for this metabolite as a biomarker for tumor progression or response to treatment . The modulation of PGE2 metabolism to favor the formation of this compound might be a therapeutic strategy to limit tumor growth.
Inflammation and Immune Response
This compound exhibits distinct pharmacological properties compared to its precursor PGE2. It acts as a biased agonist at EP receptors, particularly influencing signaling pathways associated with inflammation. Its interaction with EP2 and EP4 receptors can lead to differential effects on cAMP production and ERK phosphorylation, which are critical in regulating inflammatory responses .
Case Study 1: Pregnancy Monitoring
A study involving pregnant women indicated that plasma levels of this compound were consistently monitored to assess labor onset. The findings demonstrated that higher levels correlated with the onset of labor, suggesting its utility as a potential biomarker for predicting labor .
Case Study 2: Cancer Biomarker Development
In a clinical study focusing on NSCLC patients, researchers measured the concentrations of this compound in tumor versus non-tumor tissues. The results indicated significantly lower levels in malignant tissues, supporting its potential role as a diagnostic marker or therapeutic target in cancer treatment strategies .
Comparative Analysis of Prostaglandin Metabolites
Metabolite | Role in Pregnancy | Cancer Association | Inflammatory Response |
---|---|---|---|
PGE2 | Promotes labor | Tumor growth | Pro-inflammatory |
This compound | Regulates contractions | Decreased in tumors | Biased agonist |
Mecanismo De Acción
The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E2 involves its interaction with specific molecular targets and pathways. It is formed from Prostaglandin E2 via the action of 15-oxo-Prostaglandin Δ13 reductase . Unlike Prostaglandin E2, it does not bind effectively to the Prostaglandin E2 receptors EP2 and EP4, which means it does not induce adenylate cyclase activity in the same cells .
Comparación Con Compuestos Similares
13,14-Dihydro-15-keto-Prostaglandin E2 is similar to other Prostaglandin E2 metabolites, such as 13,14-Dihydro-15-keto-Prostaglandin A2. it is unique in its specific formation pathway and its lack of binding to certain Prostaglandin E2 receptors . Other similar compounds include 13,14-Dihydro-15-keto-Prostaglandin E2 isomers, which have slight structural variations but similar biological functions .
Actividad Biológica
13,14-Dihydro-15-keto-PGE2 is a metabolite of prostaglandin E2 (PGE2), which plays a significant role in various physiological processes. This compound is known for its complex biological activities, particularly in inflammation, immune response, and cellular signaling pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and implications in various diseases.
- Chemical Name : this compound
- CAS Number : 363-23-5
- Molecular Formula : C20H30O5
- Molecular Weight : 350.45 g/mol
Biological Functions
This compound exhibits several biological activities:
-
Inflammatory Response Modulation :
- It has been shown to exhibit both pro-inflammatory and anti-inflammatory effects. For instance, it can enhance the secretion of interleukin-10 (IL-10) in dendritic cells, which is crucial for regulating inflammation .
- The compound also influences the maturation and function of dendritic cells, impacting their ability to present antigens and secrete cytokines .
- Vasodilation and Blood Flow Regulation :
- Role in Immune Responses :
- Cellular Signaling Pathways :
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Inflammation Modulation | Enhances IL-10 secretion; affects dendritic cell function |
Vascular Effects | Induces vasodilation; increases blood flow |
Immune Regulation | Modulates T-cell activity; affects lymphocyte migration |
Cellular Signaling | Interacts with GPCRs; influences MAPK/ERK and JAK/STAT pathways |
Case Study: Role in Fetal Development
A study highlighted that high levels of this compound are present in human fetal lungs around 12 weeks of gestation. This suggests that its accumulation may play a role in regulating lung maturation by limiting the availability of active PGE2 .
Case Study: Immune Response Modulation
In another investigation, researchers found that treatment with this compound altered the maturation signals in dendritic cells, leading to varying effects on their ability to present antigens. This duality in function underscores the complexity of its role in immune responses .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMXIQZWPZMNQ-XYYGWQPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869647 | |
Record name | Prostaglandin EM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-23-5 | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Keto-13,14-dihydroprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin EM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin� E2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.